Bromo-PEG6-alcohol

Descripción general

Descripción

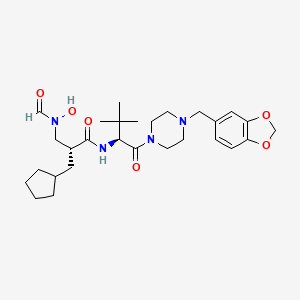

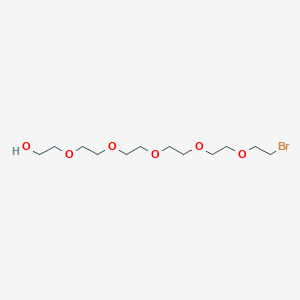

Bromo-PEG6-alcohol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Aplicaciones Científicas De Investigación

Bromo-PEG6-alcohol has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, including drug conjugates and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in the development of drug delivery systems, particularly in the formation of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties .

Mecanismo De Acción

Target of Action

Bromo-PEG6-alcohol is a member of the Polyethylene Glycol (PEG) family, known for their excellent biocompatibility and water solubility . The primary targets of this compound are various organic and inorganic substances that can undergo nucleophilic substitution reactions . The compound serves as a bridge to connect different biomolecules, aiding in the construction of multifunctional biological probes and sensors .

Mode of Action

The this compound molecule contains a bromide group and a terminal hydroxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

Given its role as a linker in the construction of biological probes and sensors , it’s likely that its impact on biochemical pathways is largely dependent on the specific molecules it is designed to connect.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The result of this compound’s action is the successful connection of different biomolecules, facilitating the construction of multifunctional biological probes and sensors . The exact molecular and cellular effects would depend on the specific biomolecules being linked.

Action Environment

The action of this compound is influenced by its environment. Its hydrophilic PEG spacer increases its solubility in aqueous media , suggesting that it may be more effective in such environments Additionally, its stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

When handling Bromo-PEG6-alcohol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Bromo-PEG6-alcohol are largely determined by its bromide and hydroxyl functional groups. The bromide group is a good leaving group, making it susceptible to nucleophilic substitution reactions . This property allows this compound to interact with various enzymes and proteins in biochemical reactions. The hydroxyl group can be further derivatized or replaced with other reactive functional groups, providing versatility in biochemical applications .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Its bromide group is a good leaving group for nucleophilic substitution reactions, which suggests that it could bind to biomolecules and influence their function . The hydroxyl group could potentially be involved in enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromo-PEG6-alcohol can be synthesized through the reaction of PEG6 with a brominating agent. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the terminal hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%) .

Types of Reactions:

Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The terminal hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The hydroxyl group can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DCM or acetonitrile.

Oxidation: Reagents like PCC in dichloromethane or KMnO4 in aqueous solutions.

Reduction: Reagents like LiAlH4 in ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include azido-PEG6-alcohol or thiocyanato-PEG6-alcohol.

Oxidation: Products include PEG6-aldehyde or PEG6-carboxylic acid.

Reduction: Products include PEG6-alkane

Comparación Con Compuestos Similares

Bromo-PEG4-alcohol: Shorter PEG spacer, resulting in different solubility and reactivity properties.

Bromo-PEG8-alcohol: Longer PEG spacer, offering increased solubility and flexibility in chemical reactions.

Bromo-PEG12-alcohol: Even longer PEG spacer, further enhancing solubility and biocompatibility.

Uniqueness of Bromo-PEG6-alcohol: this compound strikes a balance between solubility and reactivity, making it a versatile compound for various applications. Its PEG6 spacer provides sufficient length for effective linker functions while maintaining good solubility in aqueous media .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)